molecular formula C18H15ClN2O2S2 B2703679 1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea CAS No. 1797282-08-6

1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea

Cat. No.: B2703679
CAS No.: 1797282-08-6
M. Wt: 390.9
InChI Key: XCABVNUSSIVKRR-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is a synthetic organic compound that features a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea typically involves the following steps:

    Formation of the Chlorobenzyl Intermediate: The starting material, 4-chlorobenzyl chloride, is reacted with an appropriate nucleophile to form the chlorobenzyl intermediate.

    Thiophene Derivative Synthesis: The thiophene moiety is synthesized through a series of reactions involving thiophene and carbonyl-containing reagents.

    Coupling Reaction: The chlorobenzyl intermediate is then coupled with the thiophene derivative under suitable conditions to form the final urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiophene moiety can be reduced to form alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety may yield thiophene sulfoxides, while reduction of the carbonyl group may produce thiophene alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)-3-(thiophen-2-ylmethyl)urea: Lacks the additional thiophene carbonyl group.

    1-(4-Chlorobenzyl)-3-(phenylmethyl)urea: Contains a phenyl group instead of the thiophene moiety.

    1-(4-Chlorobenzyl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridine ring instead of the thiophene moiety.

Uniqueness

1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is unique due to the presence of both the chlorobenzyl and thiophene carbonyl groups, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S2/c19-14-3-1-12(2-4-14)9-20-18(23)21-10-15-5-6-16(25-15)17(22)13-7-8-24-11-13/h1-8,11H,9-10H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCABVNUSSIVKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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